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Compound of Interest

Compound Name: O-(1-phenylethyl)hydroxylamine
CAS No.: 58634-67-6
Cat. No.: B2526456

Get Quote

Technical Guide for Structural Elucidation and Quality Control

Executive Summary

O-(1-Phenylethyl)hydroxylamine (CAS 22526-28-9) is a critical chiral auxiliary and
intermediate in the synthesis of optically active amines and oximes. Unlike its N-substituted
isomer, the O-substituted derivative possesses a distinct reactivity profile driven by the labile N-
O bond and the steric environment of the benzylic center.

This guide provides a definitive reference for the spectroscopic characterization of O-(1-
phenylethyl)hydroxylamine. It synthesizes experimental data (NMR, IR, MS) with
mechanistic insights to support researchers in structural validation and impurity profiling.

Chemical Identity & Properties
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Property

Data

IUPAC Name

O-(1-Phenylethyl)hydroxylamine

Common Name

1-Phenylethoxyamine

22526-28-9 (Free base) / 869089-95-2 (HCI

CAS Number

salt)
Molecular Formula CsH11NO
Molecular Weight 137.18 g/mol

Chiral Center

C1 (Benzylic position)

Physical State

Colorless to pale yellow liquid (Free base)

Solubility

Soluble in MeOH, EtOH, CHCI3, DMSO

Synthesis & Sample Preparation

To ensure spectroscopic data correlates with high-purity material, the synthesis pathway must

be understood. The "Phthalimide Route" is the industry standard for generating the O-isomer

without N-alkylation contamination.

The Phthalimide Protocol (Mitsunobu Variation)

This method relies on the nucleophilic substitution of N-hydroxyphthalimide onto 1-

phenylethanol, followed by hydrazinolysis to release the free amine.

1-Phenylethanol
(C8H100)

Mitsunobu .

* Critical Control Point :

Coupling

(PPh3/ DIAD)

N-Hydroxyphthalimide

Phthalimide Intermediate
(C16H13NO3)

* Hydrazinolysis

Hydrazine Hydrate
(NH2NH2)

O-(1-Phenylethyl)hydroxylamine
(C8H11NO)
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Figure 1: Selective synthesis pathway preventing N-alkylation impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the chirality of the benzylic center, which renders the
geminal protons of the amino group diastereotopic in certain solvents, though they often
appear as a broad singlet.

'H NMR Data (400 MHz, CDClIs)

Reference: TMS (0.00 ppm) or CHCIs (7.26 ppm)
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Shift (6 ppm) Multiplicity

Integral

Assignment

Structural
Insight

Doublet (J = 6.5
Hz)

1.45-1.50

3H

-CHs

Methyl group
coupled to the

benzylic methine.

Quartet (J = 6.5
Hz)

4.70-4.78

1H

-CH-

Benzylic
methine.
Significant
deshielding due
to the
electronegative
Oxygen atom
and the
anisotropic effect
of the Phenyl

ring.

5.30-5.50 Broad Singlet

2H

-NH2

Amino protons.
Chemical shift is
highly
concentration
and pH
dependent. In
DMSO-ds, this
signal may
sharpen and shift

downfield.

7.25-7.40 Multiplet

5H

Ar-H

Aromatic protons
(Phenyl group).
Typical splitting
pattern for mono-
substituted

benzene.

13C NMR Data (100 MHz, CDCIs)
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Reference: CDCIs (77.16 ppm)

Shift (6 ppm) Assignment Mechanistic Explanation

23.5 -CHs Methyl carbon.

Benzylic carbon. The chemical
shift >80 ppm confirms O-
82.8 -CH- alkylation. (Compare to N-
isomer where C-N shift is
typically ~55-60 ppm).

126.4 Ar-C (ortho) Aromatic ring carbons.
127.6 Ar-C (para) Aromatic ring carbons.
128.5 Ar-C (meta) Aromatic ring carbons.

) Quaternary aromatic carbon
143.2 Ar-C (ipso) ]
attached to the chiral center.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzylic cation formed after the loss of
the hydroxylamine moiety.

Fragmentation Pathway (El, 70 eV)

e Molecular lon [M]*:m/z 137 (Weak intensity due to labile N-O bond).
» Base Peak:m/z 105.

o Key Fragment:m/z 77, 79.
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Molecular lon [M]+ Neutral Loss
m/z 137 [ONHZ2] (32 Da)
ONH2

a-Cleavage (Loss of ONH2)

Benzylic Cation
m/z 105 (Base Peak)

C2H4

Phenyl Cation
m/z 77

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway showing the dominance of the benzylic cation.

Interpretation

e m/z 137 — 105: The cleavage of the C-O bond is the primary event. The resulting [Ph-CH-
CHs]* cation is resonance stabilized by the benzene ring, making m/z 105 the base peak
(100% relative abundance).

e m/z 105 — 77: Subsequent loss of ethylene (or rearrangement) leads to the phenyl cation
[CeHs]* at m/z 77.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the presence of the primary amine and the ether linkage.
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Wavenumber (cm~?) Vibration Mode Description

Weak to medium doublet
3300 - 3350 V(N-H) characteristic of primary
amines (-NH-2).

3030 - 3060 v(C-H) ar Aromatic C-H stretching.
Aliphatic C-H stretching
2850 - 2950 v(C-H) alk ]
(Methyl/Methine).
Aromatic ring skeletal
1580, 1490 v(C=C) o
vibrations.
Strong band corresponding to
1050 - 1080 v(C-0)

the C-O ether linkage.

Quality Control: Distinguishing Isomers

A common synthesis error yields the N-alkylated isomer (N-(1-phenylethyl)hydroxylamine). Use
this comparison for QC.:

e 'H NMR Distinction:
o Target (O-isomer): Benzylic -CH- appears at ~4.7 ppm.

o Impurity (N-isomer): Benzylic -CH- appears upfield at ~3.8 - 4.0 ppm (Nitrogen is less

electronegative than Oxygen).
e 13C NMR Distinction:
o Target (O-isomer): Benzylic Carbon at ~83 ppm.

o Impurity (N-isomer): Benzylic Carbon at ~60 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: O-(1-
Phenylethyl)hydroxylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2526456/docs#comprehensive-spectroscopic-profile-
0-1-phenylethyl-hydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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